4-Hydroxy-2-oxo-1-pentyl-N-(p-tolyl)-1,2-dihydroquinoline-3-carboxamide
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Overview
Description
4-Hydroxy-2-oxo-1-pentyl-N-(p-tolyl)-1,2-dihydroquinoline-3-carboxamide is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core, a hydroxy group, a carboxamide group, and a p-tolyl substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-oxo-1-pentyl-N-(p-tolyl)-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions One common method starts with the preparation of the quinoline core through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-oxo-1-pentyl-N-(p-tolyl)-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The p-tolyl substituent can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen
Properties
CAS No. |
300716-18-1 |
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Molecular Formula |
C22H24N2O3 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
4-hydroxy-N-(4-methylphenyl)-2-oxo-1-pentylquinoline-3-carboxamide |
InChI |
InChI=1S/C22H24N2O3/c1-3-4-7-14-24-18-9-6-5-8-17(18)20(25)19(22(24)27)21(26)23-16-12-10-15(2)11-13-16/h5-6,8-13,25H,3-4,7,14H2,1-2H3,(H,23,26) |
InChI Key |
CRXVKLSGXWPDTF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)C)O |
Origin of Product |
United States |
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